

Application Notes and Protocols for Methyltetrazine-Acid in Pre-targeted Imaging Applications

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Compound of Interest		
Compound Name:	Methyltetrazine-acid	
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Introduction

Pre-targeted imaging is a two-step strategy designed to enhance the contrast and reduce the radiation burden in molecular imaging applications like Positron Emission Tomography (PET). This approach separates the tumor-targeting event from the delivery of the imaging agent. First, a modified targeting molecule, such as an antibody conjugated with **methyltetrazine-acid**, is administered. This conjugate circulates and accumulates at the target site. After a sufficient period for the unbound conjugate to clear from circulation, a small, radiolabeled imaging probe carrying a complementary reactive partner, typically a trans-cyclooctene (TCO), is injected. The imaging probe rapidly and specifically reacts with the pre-targeted **methyltetrazine-acid** at the tumor site via a bioorthogonal "click" reaction, leading to a high concentration of the imaging agent at the target and providing a strong and clear imaging signal. This method significantly improves tumor-to-background ratios compared to conventional imaging with directly radiolabeled antibodies.[1][2][3][4]

The core of this technology lies in the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine, such as **methyltetrazine-acid**, and a strained dienophile, like TCO. This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[5][6][7]



Principle of the Reaction

The pre-targeted imaging strategy described here utilizes the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient methyltetrazine ring and the strained double bond of a TCO derivative. This reaction is characterized by its extraordinary speed and high specificity, even in the complex biological milieu of a living organism.[5][6][7] The reaction forms a stable dihydropyridazine linkage and releases nitrogen gas as the only byproduct.[6][7] The key advantages of the methyltetrazine-TCO ligation for in vivo applications include:

- Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for toxic catalysts like copper.[5][6]
- Unprecedented Kinetics: The iEDDA reaction between tetrazines and TCO is the fastest known bioorthogonal reaction, with rate constants reported to exceed 800 M⁻¹s⁻¹.[5][6][8] This allows for efficient labeling at very low concentrations.[5][6]
- High Selectivity: Methyltetrazine and TCO are highly selective for each other and do not exhibit cross-reactivity with native biological functional groups, minimizing off-target reactions.[5][6][9]

Quantitative Data Reaction Kinetics

The second-order rate constants for the iEDDA reaction between various tetrazines and TCO derivatives are summarized below. H-tetrazines generally exhibit faster reaction rates than methyltetrazines.[10][11]



Reactants	Rate Constant (k ₂) M ⁻¹ S ⁻¹	Solvent/Conditions	Reference
3,6-di(2-pyridyl)-s- tetrazine and trans- cyclooctene	~2000	9:1 Methanol:Water	[8]
Tetrazine and trans- cyclooctene (general)	>800	Aqueous media	[5]
Tetrazine and trans- cyclooctene (general)	1 - 1x10 ⁶	PBS buffer, pH 6-9, room temperature	[6]

In Vivo Biodistribution and Tumor Uptake

The following tables summarize biodistribution data from pre-targeted imaging studies using tetrazine-TCO chemistry. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Pre-targeted PET Imaging with ⁶⁸Ga-labeled Tetrazine and TCO-modified Cetuximab in A431-xenograft-bearing mice[12][13]

Time Post-injection of ⁶⁸ Ga-Tetrazine	Tumor Uptake (%ID/mL)	Tumor-to-Liver Ratio
3 hours	0.86	Not Reported
23 hours	3.48	2.64

Table 2: Pre-targeted PET Imaging with [18F]MICA-213 in LS174T tumor-bearing mice pre-treated with CC49-tetrazine[1]

Group	Tumor Uptake (%ID/g)
Pre-treated with CC49-tetrazine	0.67 ± 0.16
Pre-treated with CC49 alone (control)	0.16 ± 0.08



Table 3: Pre-targeted PET Imaging with ⁶⁸Ga-DOTA-H-Tz in HeLa and U87MG tumor-bearing mice pre-treated with DZ-Lys-TCO[14][15]

Pre-targeting Interval	Peak Tumor Uptake (%ID/g)	Tumor-to-Muscle Ratio
48 hours	3.24 ± 0.95	8.30 ± 3.39

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-Acid to a Targeting Antibody

This protocol describes the conjugation of a methyltetrazine moiety to an antibody via its primary amines using an N-hydroxysuccinimide (NHS) ester derivative of **methyltetrazine-acid**.

Materials:

- Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Methyltetrazine-PEG4-NHS ester (or similar NHS-activated methyltetrazine)
- Dimethyl sulfoxide (DMSO)
- PBS (pH 7.4)
- Spin desalting columns or dialysis cassette (e.g., 10 kDa MWCO)
- UV-Vis spectrophotometer

Procedure:

- Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
- Methyltetrazine-NHS Ester Solution: Dissolve the Methyltetrazine-PEG4-NHS ester in DMSO to a final concentration of 10 mM.



- Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution. The reaction mixture should be incubated at room temperature for 1-2 hours with gentle mixing.
- Purification: Remove the unreacted Methyltetrazine-NHS ester and byproducts by using a spin desalting column or by dialysis against PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm). The DOL can be calculated using the Beer-Lambert law.

Protocol 2: Radiolabeling of a TCO-bearing Imaging Agent with ¹⁸F

This protocol outlines a general procedure for the radiolabeling of a TCO-containing precursor with ¹⁸F for PET imaging.

Materials:

- TCO-containing precursor molecule
- [18F]Fluoride produced from a cyclotron
- Elution solution (e.g., potassium carbonate/Kryptofix 2.2.2 in acetonitrile/water)
- Reaction solvent (e.g., anhydrous DMSO or acetonitrile)
- Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
- Radio-TLC or radio-HPLC for quality control

Procedure:

• [18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride solution on an anion exchange cartridge. Elute the [18F]fluoride from the cartridge using an appropriate elution solution into a reaction vial.



- Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with anhydrous acetonitrile
 under a stream of nitrogen at elevated temperature.
- Radiolabeling Reaction: Dissolve the TCO-precursor in the reaction solvent and add it to the
 dried [18F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for
 a defined time (e.g., 10-20 minutes).
- Purification: Purify the radiolabeled TCO-probe using SPE cartridges or semi-preparative HPLC.
- Quality Control: Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.

Protocol 3: In Vivo Pre-targeted PET Imaging in a Tumorbearing Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study in mice bearing tumor xenografts.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenografts)
- Methyltetrazine-antibody conjugate (from Protocol 1)
- Radiolabeled TCO-imaging agent (from Protocol 2)
- Sterile saline for injection
- PET/CT scanner
- Anesthesia (e.g., isoflurane)

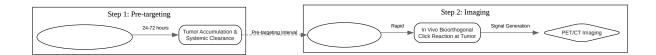
Procedure:

• Pre-targeting: Inject the tumor-bearing mice intravenously (e.g., via the tail vein) with the methyltetrazine-antibody conjugate (e.g., 100 μg in 100 μL of saline).



- Accumulation and Clearance: Allow the antibody conjugate to accumulate at the tumor and clear from the circulation. This pre-targeting interval is crucial and can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1][12][13]
- Injection of Imaging Agent: After the pre-targeting interval, administer the radiolabeled TCOimaging agent intravenously (e.g., ~1.85 MBq in 100 μL of saline).[12]
- PET/CT Imaging: At various time points post-injection of the imaging agent (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform PET/CT imaging.
- Biodistribution Analysis (Optional): After the final imaging session, euthanize the mice and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to determine the %ID/g.

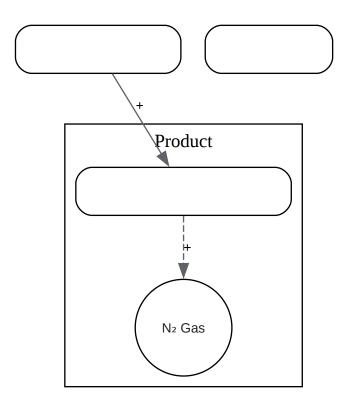
Visualizations



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Caption: Workflow for pre-targeted in vivo imaging.





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Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.

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